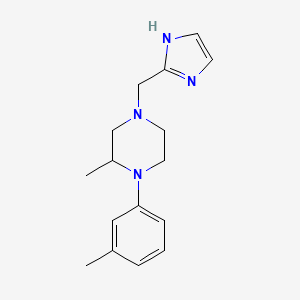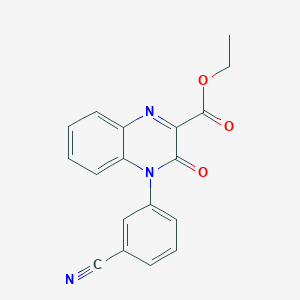![molecular formula C10H13N5O4 B8074261 acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine](/img/structure/B8074261.png)
acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
准备方法
The preparation of compound “acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine” involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general synthetic routes include:
Step 1: Reacting precursor compounds under controlled conditions to form intermediate products.
Step 2: Further chemical reactions, such as oxidation or reduction, to refine the intermediate products into the final compound.
Step 3: Purification processes to isolate and purify the final compound, ensuring its chemical integrity and purity.
化学反应分析
Compound “acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups.
科学研究应用
Compound “acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of specialized materials or chemicals.
作用机制
The mechanism of action of compound “acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their structure or function, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Compound “acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its similar chemical structure but different functional groups.
Compound B: Shares similar biological activities but differs in its mechanism of action.
Compound C: Used in similar industrial applications but has distinct chemical properties.
Each of these compounds has unique features that differentiate them from “this compound,” making it a valuable subject of study in its own right.
属性
IUPAC Name |
acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2.C2H4O2/c9-8(10)12-11-5-6-1-3-7(4-2-6)13(14)15;1-2(3)4/h1-5H,(H4,9,10,12);1H3,(H,3,4)/b11-5-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABLUKVKNDYHOS-JIBDQCPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C=NN=C(N)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1/C=N\N=C(N)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-Chloro-2-fluoroanilino)-6-[(1-cyanopiperidin-4-yl)methoxy]-7-methoxyquinazoline](/img/structure/B8074210.png)
![Pentasodium;[2-[hydroxy(oxido)phosphoryl]oxy-3,4,5-tris(3-methylbutanoyloxy)-6-phosphonatooxycyclohexyl] phosphate](/img/structure/B8074226.png)
![Pentasodium;[2-[hydroxy(oxido)phosphoryl]oxy-6-phosphonatooxy-3,4,5-tri(propanoyloxy)cyclohexyl] phosphate](/img/structure/B8074232.png)
![Trisodium;[2,3-bis[[oxido(propanoyloxymethoxy)phosphoryl]oxy]-4,5,6-tri(propanoyloxy)cyclohexyl] propanoyloxymethyl phosphate](/img/structure/B8074235.png)
![4-[(1-carbamoylpiperidin-4-yl)amino]-N-[(3,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B8074247.png)
![2-[(2-Methylpropan-2-yl)oxy]-6-(trifluoromethyl)-3,1-benzoxazin-4-one](/img/structure/B8074254.png)
![2-[2-(4-Propylheptyl)piperidin-1-ium-1-yl]ethyl prop-2-enoate;chloride](/img/structure/B8074263.png)
![5-iodo-N,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B8074271.png)
![4-Amino-2-phenylthieno[3,2-c]pyridine-7-carboxamide](/img/structure/B8074274.png)
![4-(6'-Hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxy-4-oxobutanoic acid](/img/structure/B8074275.png)
![(N'-benzylcarbamimidoyl)-[(Z)-(2-chloro-3,4-dimethoxyphenyl)methylideneamino]azanium;chloride](/img/structure/B8074280.png)
![3-[(Aminocarbonyl)amino]-5-(2-hydroxyphenyl)-2-thiophenecarboxamide](/img/structure/B8074282.png)
